POE (5) soya amine
Description
Historical Development and Evolution of Research on Soya Amine Derivatives
The use of soybeans dates back to ancient times, with their domestication in China around 1100 BC. ncsoy.org However, their application in industrial chemistry is a more recent development. The journey of soya amine derivatives is intrinsically linked to the broader history of surfactant development and the increasing demand for plant-based raw materials.
In the early 20th century, George Washington Carver's research highlighted soybeans as a valuable source of protein and oil, encouraging their cultivation. ncsoy.org The industrial-scale production of ethoxylated surfactants gained momentum in the mid-20th century. acs.org Research into soya-based derivatives followed, driven by the desire for versatile, often biodegradable, and renewably sourced chemicals. ontosight.ai
Initial research focused on the synthesis of primary soya amines from soybean oil. ontosight.ai Subsequent advancements led to the development of ethoxylation processes to create non-ionic surfactants. google.com Scientists discovered that reacting soya alkylamines with ethylene (B1197577) oxide could produce compounds with a wide range of hydrophilic-lipophilic balance (HLB) values, making them suitable for diverse applications. ontosight.ai Research has since expanded to include modifications like propoxylation and the formation of amine oxides to further refine the properties of these surfactants. ontosight.aiontosight.ai The study of imidazoline (B1206853) derivatives from soybean oil has also been an area of investigation, leading to the synthesis of water-soluble ethoxylated surfactants with stable properties. tandfonline.com
Scope and Research Significance of Polyoxyethylene (5) Soya Amine Studies
Polyoxyethylene (5) Soya Amine, often abbreviated as PEG-5 Soya Amine, is a specific ethoxylated soya amine where the number of ethylene oxide units is approximately five. cir-safety.org Its CAS number is 61791-24-0. lookchem.comchemicalbook.com Research into this compound is significant due to its wide-ranging applicability as a non-ionic surfactant and emulsifying agent. lookchem.com
Studies have demonstrated its effectiveness in reducing surface tension and improving the spreading and wetting properties of various formulations. lookchem.com This has led to its use in several key industries:
Textiles: It is used as a wetting and dye-leveling agent, facilitating the even distribution of dyes on fabrics. shreechem.inlookchem.com
Polymers: It serves as a dispersing agent in emulsion polymerization, crucial for producing paints, coatings, and adhesives. lookchem.com
Industrial & Institutional Cleaners: Its surfactant properties make it a valuable component in detergents and hard surface cleaners. mutualcdn.com
Personal Care: PEG-5 Soya Amine and related compounds are used in products like shampoos and hair creams as emulsifiers and antistatic agents. nih.govresearchgate.net
Ongoing research continues to explore its potential, focusing on optimizing its synthesis and performance in novel applications while also assessing its environmental profile. ontosight.aieuropa.eu
Physicochemical Properties of POE (5) Soya Amine
| Property | Value/Description | Reference |
|---|---|---|
| Appearance | Colorless to light yellow liquid; may also be solid. | |
| Solubility | Soluble in organic solvents (alcohols, ethers, esters); insoluble in water. | noaa.gov |
| Chemical Nature | Non-ionic surfactant, though can exhibit cationic properties under acidic conditions. | venus-goa.comshreechem.in |
| Odor | Fish-like or ammonia-like. | noaa.govsilverfernchemical.com |
| Molecular Weight (Approx.) | 490 | mutualcdn.com |
| pH (1% solution) | ~9.0 | mutualcdn.com |
Table of Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| Polyoxyethylene (5) Soya Amine | |
| Ethylene Oxide | |
| Soya Alkylamine | |
| Poly(acrylic acid) | |
| Amines, soya alkyl, ethoxylated | |
| Amines, soya alkyl, ethoxylated, N-oxides | |
| Tallow (B1178427) Amine | |
| Lauryl Amine | |
| Cocoamine | |
| Stearyl Amine | |
| Oleyl Amine | |
| Propylene Oxide | |
| Diethylene Triamine | |
| Triethylene Tetramine | |
| Imidazoline | |
| PEG-2 Soyamine | |
| PEG-5 Cocamine | |
| PEG-15 Tallow Amine | |
| PEG-2 Cocamine | |
| PEG-2 Tallow Amine |
Properties
CAS No. |
61791-24-0 |
|---|---|
Molecular Formula |
(C2H4O)nC14H30OS |
Synonyms |
Ethomeen S, 15 |
Origin of Product |
United States |
Synthesis and Chemical Modification of Polyoxyethylene 5 Soya Amine
Precursor Chemistry: Soya Alkyl Amine Derivation and Characterization
The journey to synthesizing Polyoxyethylene (5) Soya Amine begins with the precursor, soya alkyl amine, which is derived from the fatty acids present in soybean oil.
Origin and Composition of Soya Fatty Acids
Soya fatty acids are obtained from soybeans (Glycine max), a crop that originated in China and is now cultivated worldwide. uns.ac.rs Soybean oil is a primary source of these fatty acids and is extracted from the beans for various industrial applications. ontosight.ai The composition of soybean oil is a mixture of saturated and unsaturated fatty acids. ontosight.ai The typical fatty acid profile of commodity soybean oil is detailed in the table below.
| Fatty Acid | Average Percentage (%) | Range (%) |
| Linoleic Acid (C18:2) | 55% | 45.64 - 63.93 mdpi.com |
| Oleic Acid (C18:1) | 18% | 13.55 - 31.88 mdpi.comnih.gov |
| Palmitic Acid (C16:0) | 10% | 8.23 - 17.2 mdpi.com |
| Linolenic Acid (C18:3) | 13% | 5 - 10 ontosight.ai |
| Stearic Acid (C18:0) | 4% | 5 - 10 ontosight.ai |
This table presents the average and range of fatty acid composition in soybean oil based on available data. The exact composition can vary depending on the soybean germplasm and growing conditions. mdpi.com
The fatty acid composition, particularly the presence of unsaturated acids like oleic and linoleic acid, influences the properties of the final ethoxylated product. nih.gov
Amine Functionalization of Soya-Derived Aliphatic Chains
The conversion of soya fatty acids into soya alkyl amines is a critical step. A common industrial method is the nitrile process. wikipedia.org This process involves the reaction of fatty acids with ammonia (B1221849) at high temperatures, typically over 250°C, in the presence of a metal oxide catalyst like alumina (B75360) or zinc oxide, to produce fatty nitriles. wikipedia.org These fatty nitriles are then hydrogenated to form the corresponding primary fatty amines. wikipedia.org
Another route involves the reaction of soybean oil directly with ammonia to yield a mixture of alkylamines. ontosight.ai The resulting soya alkyl amines are a class of chemicals with a hydrophobic alkyl chain derived from the soya fatty acids and a hydrophilic amine group. ontosight.ai These amines can be primary, secondary, or tertiary, depending on the reaction conditions and starting materials. For the synthesis of ethoxylated amines, primary amines are typically the starting point.
Ethoxylation Reaction Pathways and Mechanisms
Ethoxylation is the process of adding ethylene (B1197577) oxide to a substrate, in this case, the soya alkyl amine. This reaction transforms the oil-soluble amine into a water-soluble or water-dispersible surfactant. atamankimya.com
Catalytic Systems for Ethoxylation of Fatty Amines
The ethoxylation of fatty amines is an exothermic reaction that requires careful control. wikipedia.org Unlike the ethoxylation of alcohols and phenols, which often utilizes basic catalysts like potassium hydroxide (B78521) (KOH), the ethoxylation of amines can be more complex. swinburne.edu.auresearchgate.net While some research suggests water can act as a catalyst, other studies indicate that for amine ethoxylation, specific catalysts may not be as effective or selective. researchgate.net
The reaction typically proceeds in two stages. First, two moles of ethylene oxide react with the primary amine to form a tertiary amine intermediate, N,N-bis-(2-hydroxyethyl)N-alkylamine. google.com This initial reaction generally does not require a catalyst. google.com Subsequent addition of ethylene oxide to this tertiary amine intermediate to build the polyoxyethylene chains often requires a catalyst to proceed efficiently. google.com Catalysts used in the ethoxylation of other substrates, such as hydroxides, zeolites, or organometallic compounds, have shown limited activity and selectivity in the amine process. researchgate.net However, some patented processes describe the use of catalysts with multiple counter ions for the second stage of ethoxylation to achieve a desired distribution of ethoxylation. google.com
Control of Ethoxylation Degree and Distribution (e.g., POE (5))
The "5" in Polyoxyethylene (5) Soya Amine signifies the average number of ethylene oxide (EO) units added to the soya amine molecule. Controlling the degree of ethoxylation is crucial for determining the final properties of the surfactant, such as its hydrophilicity, solubility, and surface activity. google.com
The degree of ethoxylation is primarily controlled by the molar ratio of ethylene oxide to the fatty amine. By carefully managing the amount of ethylene oxide introduced into the reactor, a specific average chain length of the polyoxyethylene can be achieved. However, the result is a mixture of molecules with a distribution of ethoxymer chain lengths. atamankimya.com Achieving a narrow distribution, where most molecules have a chain length close to the target of 5, is a key challenge in industrial production. swinburne.edu.au
The reaction temperature and pressure also play a significant role. chalmers.se Higher temperatures can sometimes lead to unwanted side reactions and a broader distribution of ethoxylates. chalmers.se
Optimization of Reaction Conditions for Polyoxyethylene (5) Soya Amine Synthesis
Optimizing the reaction conditions is essential for maximizing the yield of the desired POE (5) soya amine and ensuring product quality. researchgate.netresearchgate.net Key parameters to be optimized include:
Temperature: The ethoxylation of fatty amines is typically carried out at elevated temperatures, often in the range of 120°C to 180°C. wikipedia.orgresearchgate.net The optimal temperature will depend on the specific catalyst system (if any) and the desired reaction rate.
Pressure: The reaction is conducted under pressure to maintain the ethylene oxide in a liquid state and to control the reaction rate. wikipedia.org
Catalyst Concentration: If a catalyst is used for the second stage of ethoxylation, its concentration will influence the reaction kinetics and the final product distribution.
Reaction Time: The duration of the reaction must be sufficient to achieve the desired degree of ethoxylation.
Mixing: Efficient mixing is critical due to the fast nature of the ethoxylation reaction, ensuring uniform distribution of reactants and temperature. chalmers.se
The synthesis is often carried out in semi-batch reactors where ethylene oxide is gradually fed into the reactor containing the soya amine. tue.nl This allows for better control of the highly exothermic reaction. wikipedia.org The process may also involve an initial step to remove any water or other impurities from the fatty amine to prevent side reactions. chalmers.se
Post-Synthetic Modifications and Derivatization Strategies
Post-synthetic modification (PSM) and derivatization of Polyoxyethylene (5) Soya Amine are crucial strategies to tailor its properties for specific applications or to facilitate its analysis. These modifications can target the terminal hydroxyl group of the polyoxyethylene chain or the tertiary amine group, leading to a diverse range of functionalized molecules.
Post-synthetic modifications can be broadly categorized into several approaches. One common strategy involves the reaction of the terminal hydroxyl groups. For instance, these groups can undergo esterification or etherification to introduce new functionalities. Another approach is the quaternization of the tertiary amine group, which converts the non-ionic surfactant into a cationic one, significantly altering its surface-active properties and interaction with substrates. This is particularly useful in applications requiring strong adsorption onto negatively charged surfaces.
Furthermore, the amine group can be functionalized through reactions such as amidation or the formation of Schiff bases (imines) by reacting with aldehydes. rsc.orgrsc.org These covalent modifications can introduce a wide array of chemical moieties, enabling the creation of surfactants with tailored hydrophobicity, reactivity, or specific binding capabilities. nih.gov For example, the reaction with oxidized polyethylene (B3416737) results in a product with modified surfactancy and lubricity. ontosight.ai
Derivatization is also a key strategy, primarily employed for the analytical characterization of ethoxylated amines. Since these compounds often lack a strong chromophore, derivatization is used to enhance their detectability in techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or to improve their ionization in Mass Spectrometry (MS). researchgate.netacs.org Common derivatizing agents for the terminal hydroxyl group include anhydrides like phthalic anhydride (B1165640) or 2-sulfobenzoic anhydride, which introduce a UV-active or ionizable group, respectively. researchgate.netresearchgate.net For the amine functionality, reagents like benzoyl chloride can be used. acs.org These methods are essential for quality control and for studying the composition of complex ethoxylated amine mixtures.
The table below summarizes various derivatization reagents and their applications in the context of modifying or analyzing ethoxylated amines.
| Derivatization Reagent | Target Functional Group | Purpose of Derivatization | Resulting Functional Group | Analytical Technique |
| Phthalic Anhydride | Hydroxyl | Enhanced UV detection | Phthalate Ester | HPLC-UV |
| 2-Sulfobenzoic Anhydride | Hydroxyl | Improved ionization for MS | Sulfonated Ester | LC-MS |
| Benzoyl Chloride | Primary/Secondary Amine, Hydroxyl | Enhanced UV detection and chromatographic retention | Benzoyl Amide / Benzoyl Ester | HPLC-UV, LC-MS |
| Heptafluorobutyric Anhydride | Hydroxyl, Phenolic | Improved detection in GC-MS | Heptafluorobutyryl Ester | GC-MS |
| Aldehydes | Primary/Secondary Amine | Schiff Base (Imine) formation for structural modification | Imine | N/A (Structural Mod.) |
| 1,3-Propane Sultone | Amine | Introduction of a sulfonate group for creating ionic derivatives | Alkyl Sulfonate | N/A (Structural Mod.) |
This table provides an interactive summary of common derivatization strategies.
Green Chemistry Approaches in Polyoxyethylene (5) Soya Amine Synthesis
The synthesis of Polyoxyethylene (5) Soya Amine traditionally involves the ethoxylation of soya amine, a process that often utilizes high temperatures, pressures, and potentially hazardous catalysts. In line with the principles of green chemistry, significant research efforts are directed towards developing more sustainable and environmentally benign synthetic routes. nih.govijnc.ir
A primary focus of green chemistry in this context is the use of renewable feedstocks. Soya amine itself is derived from soybean oil, a renewable resource. silverfernchemical.com The sustainability of the entire molecule can be further enhanced by using bio-based ethylene oxide. coatingsworld.com Bio-ethanol, derived from the fermentation of biomass, can be converted to ethylene and subsequently to bio-based ethylene oxide, allowing for the production of 100% renewable ethoxylated surfactants. coatingsworld.comieabioenergy.com
Another key area is the development and use of greener catalysts. Traditional ethoxylation often relies on strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH), which can be difficult to remove from the final product and can lead to a broad distribution of ethoxymers. Research is ongoing into heterogeneous catalysts, such as modified clays (B1170129), zeolites, and mixed metal oxides (e.g., aluminum-magnesium oxides), which can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. acs.orgresearchgate.net Biocatalysis, using enzymes, represents an even greener alternative, as enzymes can offer high selectivity under mild reaction conditions, potentially avoiding the need for protecting groups and reducing byproduct formation. acs.org
Process intensification is another important green chemistry strategy. This can involve the use of alternative energy sources like microwaves or ultrasound to accelerate reaction rates and improve energy efficiency. Furthermore, shifting from traditional batch reactors to continuous flow systems, such as microreactors or spinning disc reactors, can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly when working with hazardous reagents like ethylene oxide. tue.nl These advanced reactor technologies can lead to higher yields, purer products, and a smaller manufacturing footprint.
The following table outlines some of the green chemistry approaches applicable to the synthesis of this compound and their associated benefits.
| Green Chemistry Approach | Description | Key Benefits |
| Renewable Feedstocks | Utilization of bio-based soya amine and bio-based ethylene oxide derived from biomass. | Reduced reliance on fossil fuels, lower carbon footprint, improved sustainability profile of the final product. coatingsworld.comacs.org |
| Green Catalysis | Employing heterogeneous catalysts (e.g., zeolites, mixed-metal oxides) or biocatalysts (enzymes). | Easier catalyst separation and recycling, reduced waste, higher selectivity, milder reaction conditions, potentially fewer byproducts. acs.orgacs.org |
| Alternative Energy Sources | Use of microwave irradiation or ultrasound to drive the reaction. | Faster reaction times, increased energy efficiency, potential for improved product yields. |
| Process Intensification | Implementation of continuous flow reactors (e.g., microreactors, spinning disc reactors). | Enhanced safety, better process control, improved heat and mass transfer, smaller reactor volumes, potentially higher purity products. tue.nl |
| Solvent-Free Reactions | Conducting the synthesis in the absence of a solvent (dry media reaction). | Elimination of solvent waste, reduced environmental impact, simplified product work-up. |
This table provides an interactive summary of green chemistry strategies for the synthesis of this compound.
Interfacial and Colloidal Chemistry of Polyoxyethylene 5 Soya Amine
Surface Activity and Interfacial Phenomena
The efficacy of a surfactant is largely determined by its ability to adsorb at interfaces and subsequently lower the interfacial free energy. Polyoxyethylene (5) soya amine, with its distinct hydrophobic and hydrophilic moieties, exhibits significant surface activity.
Adsorption at Liquid-Air Interfaces
In aqueous solutions, molecules of polyoxyethylene (5) soya amine spontaneously migrate to the liquid-air interface. This migration is driven by the hydrophobic effect, where the hydrophobic soya alkyl chains seek to minimize their contact with water molecules by orienting themselves towards the air phase. Concurrently, the hydrophilic polyoxyethylene (5) chains remain immersed in the aqueous phase, anchoring the molecule to the interface. This process of adsorption continues until the interface becomes saturated with surfactant molecules, leading to the formation of a closely packed monolayer. The structure of the soya alkyl group, which is derived from soybean oil, consists of a mixture of fatty acid chains, primarily oleic, linoleic, palmitic, and stearic acids, influencing its adsorption characteristics. atamankimya.com
Surface Tension Reduction Mechanisms in Aqueous Systems
The adsorption of polyoxyethylene (5) soya amine at the liquid-air interface disrupts the cohesive energy between water molecules at the surface. Water possesses high surface tension due to the strong hydrogen bonding network among its molecules. The presence of the surfactant molecules weakens these intermolecular forces, resulting in a significant reduction in the surface tension of the aqueous solution. cscscientific.comagriculturejournals.cz As the concentration of the surfactant increases, the surface becomes more populated with its molecules, leading to a progressive decrease in surface tension until the critical micelle concentration (CMC) is reached. researchgate.net Beyond the CMC, the surface tension typically remains relatively constant as the excess surfactant molecules self-assemble into micelles in the bulk solution. kibron.com
Influence of Solution pH and Ionic Strength on Surface Activity
The surface activity of polyoxyethylene (5) soya amine can be influenced by the pH and ionic strength of the aqueous solution. As an ethoxylated amine, the nitrogen atom can become protonated under acidic conditions, imparting a cationic character to the surfactant. This change in the head group's charge can alter its interaction with the interface and with neighboring surfactant molecules. Studies on similar ethoxylated amine surfactants have shown that a decrease in pH can lead to an increase in the critical micelle concentration (CMC), suggesting a decrease in surface activity. mdpi.com This is attributed to the increased repulsion between the now-charged hydrophilic head groups, which hinders their packing at the interface. mdpi.com
The addition of electrolytes (ionic strength) can also modulate surface activity. For non-ionic surfactants, increasing ionic strength can sometimes enhance surface activity by "salting out" the hydrophobic groups, making their presence in the bulk water even less favorable and thus promoting their migration to the interface. However, for ethoxylated amines that may become protonated, the effect of ionic strength is more complex. The added ions can screen the electrostatic repulsion between the charged head groups, which would favor closer packing at the interface and a lower CMC, thereby increasing surface activity. researchgate.net Conversely, high salt concentrations can also affect the hydration of the polyoxyethylene chains, potentially altering the hydrophilic-lipophilic balance (HLB) of the surfactant. Studies on soy protein isolates, which also derive from soy, have shown that increasing NaCl concentration can significantly increase surface hydrophobicity. mdpi.comnih.gov
Micellization Behavior and Aggregate Formation
Above a certain concentration in an aqueous solution, surfactant molecules self-assemble into organized aggregates known as micelles. This phenomenon, crucial for many of the surfactant's applications, is governed by a delicate balance of thermodynamic forces.
Determination of Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. jetir.org It is typically determined by measuring a physical property of the surfactant solution that changes abruptly at the onset of micellization. A common method is the measurement of surface tension as a function of surfactant concentration. As the concentration increases, the surface tension decreases until it reaches a plateau. The concentration at which this break in the curve occurs is taken as the CMC. kibron.com For similar ethoxylated amine surfactants, CMC values have been observed to change with factors such as temperature and pH. For instance, one study on an ethoxylated amine surfactant found that at 25 °C and a pH of 6.5 in a 5 wt% NaCl solution, the CMC was 1.6 × 10⁻³ wt%. When the pH was lowered to 2.5, the CMC increased to 2.4 × 10⁻³ wt%. mdpi.com
Table 1: Illustrative CMC Values for a Generic Ethoxylated Amine Surfactant Under Different Conditions
| Temperature (°C) | Salinity (wt% NaCl) | pH | CMC (wt%) |
| 25 | 5 | 6.5 | 1.6 x 10⁻³ |
| 25 | 5 | 2.5 | 2.4 x 10⁻³ |
| 65 | 5 | 6.5 | 4.6 x 10⁻³ |
| 25 | 25 | 6.5 | 1.3 x 10⁻³ |
This data is illustrative and based on findings for similar ethoxylated amine surfactants to demonstrate potential trends. mdpi.com
Thermodynamics of Micellization
The process of micellization is a spontaneous event driven by thermodynamics. It can be understood by considering the change in Gibbs free energy (ΔG°m), which is composed of enthalpic (ΔH°m) and entropic (ΔS°m) contributions, as described by the equation: ΔG°m = ΔH°m - TΔS°m. scribd.comresearchgate.net
For many non-ionic surfactants, the micellization process is primarily entropy-driven. The positive entropy change arises from the release of ordered water molecules that were surrounding the hydrophobic tails of the individual surfactant monomers into the bulk solution. This increase in the disorder of the water molecules is a major driving force for micelle formation. scribd.com The enthalpy of micellization (ΔH°m) for non-ionic surfactants is often small and can be either exothermic or endothermic. In many cases, it is slightly endothermic, meaning that energy is required to break the hydrogen bonds between water and the hydrophilic head groups as the micelles form. scribd.compjps.pk
The Gibbs free energy of micellization (ΔG°m) is always negative for a spontaneous process like micellization. scribd.com It can be calculated from the CMC using the equation: ΔG°m ≈ RT ln(CMC), where R is the gas constant and T is the absolute temperature. A lower CMC value corresponds to a more negative ΔG°m, indicating a greater tendency for the surfactant to form micelles. The thermodynamic parameters of micellization are influenced by factors such as the length of the hydrophobic tail, the size of the hydrophilic head group, temperature, and the presence of additives. researchgate.netpjps.pk
Influence of Polyoxyethylene (5) Soya Amine Concentration on Micellar Structure
Polyoxyethylene (5) soya amine, an ethoxylated fatty amine, exhibits surface-active properties due to its amphiphilic nature, comprising a hydrophobic soya alkyl group and a hydrophilic polyoxyethylene head. In aqueous solutions, these molecules self-assemble into spherical aggregates known as micelles above a certain concentration, the critical micelle concentration (CMC). editorum.ru This phenomenon is driven by the hydrophobic effect, which minimizes the contact between the hydrophobic tails and water molecules. The CMC is a crucial parameter, as it marks the onset of significant changes in the physicochemical properties of the solution, such as surface tension and solubilization capacity. editorum.ru
The concentration of Polyoxyethylene (5) soya amine significantly influences the structure and characteristics of the micelles formed. Below the CMC, the surfactant exists predominantly as individual molecules (monomers) in the solution. As the concentration approaches and surpasses the CMC, the monomers begin to aggregate, forming micelles. For primary fatty amine ethoxylates, CMC values have been observed to range from 3.5 to 5.9 mg/L. europa.eu The specific CMC for POE (5) soya amine is influenced by factors such as the purity of the compound, temperature, and the ionic strength of the solution.
With an increasing concentration of the surfactant above the CMC, the number of micelles in the solution increases. The size and shape of these micelles can also be affected. While often spherical, micelles can transition to other structures, such as cylindrical or disc-like shapes, at higher surfactant concentrations. researchgate.net This structural evolution is a dynamic equilibrium, influenced by the packing of the surfactant molecules, which in turn depends on the balance between the hydrophobic interactions of the tails and the steric and electrostatic interactions of the hydrophilic heads.
The table below illustrates the typical relationship between surfactant concentration and micellar properties.
| Property | Below CMC | At CMC | Above CMC |
| Primary State | Monomers | Onset of Micelle Formation | Micelles and Monomers in Equilibrium |
| Surface Tension | Decreases with increasing concentration | Reaches a near-constant minimum value | Remains relatively constant |
| Solubilization | Negligible | Begins to increase significantly | Increases with increasing micelle concentration |
| Micelle Structure | None | Formation of initial, typically spherical, micelles | Increase in the number of micelles; potential for structural transitions (e.g., to cylindrical micelles) |
This table provides a generalized representation of the behavior of micelle-forming surfactants like Polyoxyethylene (5) Soya Amine.
Adsorption Phenomena at Solid-Liquid Interfaces
The adsorption of Polyoxyethylene (5) soya amine at solid-liquid interfaces is a key aspect of its functionality in various industrial applications. This process involves the accumulation of the surfactant molecules at the interface between a solid substrate and a liquid phase.
Mechanisms of Adsorption on Various Substrates (e.g., Minerals, Polymers)
The adsorption mechanism of Polyoxyethylene (5) soya amine is highly dependent on the nature of the substrate and the properties of the liquid phase, particularly pH.
On Mineral Surfaces:
The adsorption of amine-based surfactants on mineral surfaces is often governed by electrostatic interactions. columbia.edu Many minerals, such as silica (B1680970) and various metal oxides like rutile (TiO2), possess a surface charge that is pH-dependent. acs.orgbibliotekanauki.pl In aqueous solutions, the amine group of this compound can become protonated, acquiring a positive charge. europa.eumdpi.com This leads to strong electrostatic attraction to negatively charged mineral surfaces. bibliotekanauki.plgoogleapis.com
Beyond electrostatic forces, hydrogen bonding can also play a significant role. bibliotekanauki.pljournalssystem.com The ether oxygens in the polyoxyethylene chains and the nitrogen atom of the amine group can act as hydrogen bond acceptors, interacting with hydroxyl groups present on the surface of many minerals. journalssystem.com Studies on similar ethoxylated amines have shown that both protonated and neutral tertiary amine groups can interact with mineral surfaces through a combination of electrostatic effects and hydrogen bonding. journalssystem.com For instance, on rutile, the adsorption mechanism is attributed to both the electrostatic interaction between the positively charged surfactant molecules and the negatively charged mineral surface, as well as hydrogen bonding between the amine groups and surface Ti-OH groups. bibliotekanauki.pl In some cases, the adsorption can be so strong that it leads to the formation of multiple layers on the mineral surface. journalssystem.com
On Polymer Surfaces:
The adsorption of surfactants onto polymer surfaces is influenced by the hydrophobicity of both the surfactant and the polymer. For hydrophobic polymers, the primary driving force for adsorption is the hydrophobic interaction between the soya alkyl chain of the this compound and the polymer surface. wrc.org.za This is an entropically driven process where water molecules are released from both the surfactant tail and the polymer surface. The hydrophilic polyoxyethylene chains extend into the aqueous phase, modifying the surface properties of the polymer.
In the case of more hydrophilic polymers, the adsorption mechanism may be more complex, potentially involving a combination of hydrophobic interactions and other specific interactions, such as hydrogen bonding between the ethoxy groups and functional groups on the polymer chain. The conformation of the adsorbed surfactant molecules will be dictated by the balance of these interactions.
The table below summarizes the primary adsorption mechanisms on different substrates.
| Substrate Type | Primary Adsorption Mechanisms for this compound |
| Negatively Charged Minerals (e.g., Silica, Clays) | Electrostatic attraction between protonated amine groups and the negatively charged surface. Hydrogen bonding between ethoxy groups/amine nitrogen and surface hydroxyl groups. bibliotekanauki.plgoogleapis.comjournalssystem.com |
| Positively Charged Minerals | Adsorption is generally less favorable due to electrostatic repulsion. However, other interactions like hydrogen bonding or hydrophobic interactions can still contribute. mdpi.com |
| Hydrophobic Polymers | Hydrophobic interactions between the soya alkyl chain and the polymer surface. wrc.org.za |
| Hydrophilic Polymers | A combination of hydrophobic interactions and hydrogen bonding. |
Factors Influencing Adsorption Kinetics and Equilibrium
The rate at which Polyoxyethylene (5) soya amine adsorbs onto a surface (kinetics) and the amount adsorbed at a steady state (equilibrium) are influenced by several factors.
Adsorbate and Adsorbent Properties: The molecular size, charge, and polarity of the this compound, along with the surface area, pore size distribution, and surface chemistry of the adsorbent, are critical. numberanalytics.comsolubilityofthings.com A larger surface area on the adsorbent generally leads to a higher adsorption capacity. solubilityofthings.com
Concentration: An increase in the concentration of this compound in the bulk solution generally leads to a faster rate of adsorption and a higher amount adsorbed at equilibrium, up to a saturation point. solubilityofthings.comjeeng.net
pH: The pH of the solution is a dominant factor, as it controls the surface charge of many substrates and the degree of protonation of the amine group. acs.orgnumberanalytics.com For negatively charged minerals, adsorption of the cationic form of the amine is favored at pH values where the amine is protonated and the mineral surface is negatively charged. mdpi.com
Temperature: Temperature can have a complex effect. An increase in temperature can enhance the kinetic energy of the surfactant molecules, potentially increasing the adsorption rate. solubilityofthings.comnumberanalytics.com However, it can also lead to desorption if the adsorption process is exothermic. numberanalytics.com
Ionic Strength (Salinity): The presence of electrolytes can influence adsorption by compressing the electrical double layer at the solid-liquid interface, which can affect electrostatic interactions. For ethoxylated amines, high salinity tolerance has been noted. mdpi.com
Mass Transfer: The transport of surfactant molecules from the bulk solution to the adsorbent surface (external mass transfer) and within the pores of the adsorbent (intraparticle diffusion) can be rate-limiting steps in the adsorption process. numberanalytics.com
The adsorption process can often be described by kinetic models, such as the pseudo-second-order model, and equilibrium isotherm models like the Langmuir or Freundlich models, which provide insights into the nature of the adsorption. journalssystem.comresearchgate.net For example, the Freundlich isotherm has been found to better describe the multilayer adsorption of similar ethoxylated amines on rutile surfaces. journalssystem.com
Conformation of Adsorbed Polyoxyethylene (5) Soya Amine Layers
The arrangement of Polyoxyethylene (5) soya amine molecules at a solid-liquid interface, known as the conformation of the adsorbed layer, is crucial for its function as a surface modifier. The conformation depends on the adsorption density and the nature of the interactions with the surface.
At low surface coverages, the molecules may lie flat on the surface to maximize the contact between the adsorbent and all segments of the surfactant molecule. As the surface coverage increases, intermolecular interactions and steric hindrance become more significant. The hydrophobic soya alkyl chains will tend to aggregate, and the molecules will adopt a more upright orientation with the hydrophilic polyoxyethylene chains extending into the aqueous phase.
On charged surfaces like minerals, the protonated amine head group will anchor to the surface via electrostatic attraction. The hydrophobic soya tail will be oriented away from the aqueous phase. With increasing concentration, these tails can associate with the tails of other adsorbed molecules, leading to the formation of surface aggregates or hemimicelles. At concentrations above the CMC, bilayer formation can occur, where a second layer of surfactant molecules adsorbs with their hydrophobic tails interacting with the tails of the first layer, and their hydrophilic heads oriented towards the bulk solution.
Studies using techniques like neutron reflectometry on similar ethoxylated amines have shown that factors like pH and the degree of ethoxylation can significantly alter the thickness and structure of the adsorbed layer. acs.orgnih.gov For instance, the ethoxylation of polyethyleneimine (PEI) was found to result in a weaker and more fragile adsorbed layer. acs.orgnih.gov The length of the polyoxyethylene chain also plays a role; longer chains can lead to a thicker adsorbed layer, which can enhance steric stabilization but may also cause steric hindrance that limits the adsorption density. journalssystem.com
The conformation of the adsorbed layer dictates the resulting surface properties, such as wettability and lubricity, and is fundamental to the performance of this compound in applications like dispersion stabilization and surface modification.
Emulsification and Dispersion Mechanisms
Polyoxyethylene (5) soya amine is an effective emulsifier and dispersant due to its amphiphilic structure, which allows it to adsorb at the interface between immiscible phases.
Stabilization of Oil-in-Water and Water-in-Oil Emulsions
An emulsion is a colloidal system in which droplets of one liquid are dispersed in another immiscible liquid. This compound can stabilize both oil-in-water (O/W) and water-in-oil (W/O) emulsions, although its effectiveness in each type depends on its hydrophile-lipophile balance (HLB). The HLB system provides a measure of the relative affinity of a surfactant for oil and water phases. The HLB of an ethoxylated amine can be tailored by varying the length of the fatty alkyl chain and the number of ethoxy units. google.com
Stabilization of Oil-in-Water (O/W) Emulsions:
In an O/W emulsion, oil droplets are dispersed in a continuous aqueous phase. To stabilize such an emulsion, the emulsifier should have a higher affinity for the aqueous phase (a higher HLB value). When this compound is added to an oil and water mixture, its molecules migrate to the oil-water interface. The hydrophobic soya alkyl tail partitions into the oil droplet, while the hydrophilic polyoxyethylene head orients towards the continuous water phase. mdpi.com
This adsorption at the interface stabilizes the emulsion through several mechanisms:
Reduction of Interfacial Tension: The accumulation of surfactant molecules at the interface lowers the energy required to create new surface area, facilitating the formation of smaller droplets during emulsification. mdpi.com
Steric Hindrance: The hydrated polyoxyethylene chains extending into the water phase form a protective layer around the oil droplets. This layer physically prevents the droplets from getting close enough to coalesce. This is a primary stabilization mechanism for nonionic and ethoxylated surfactants.
Electrostatic Repulsion: If the amine group is protonated (in acidic to neutral conditions), the oil droplets will acquire a positive surface charge. The resulting electrostatic repulsion between the droplets further contributes to the stability of the emulsion.
Mixtures of soy-derived proteins and polysaccharides have also been shown to stabilize O/W emulsions, particularly at lower pH values where electrostatic and steric effects are prominent. researchgate.net
Stabilization of Water-in-Oil (W/O) Emulsions:
In a W/O emulsion, water droplets are dispersed in a continuous oil phase. Stabilizing this type of emulsion typically requires a surfactant with a higher affinity for the oil phase (a lower HLB value). While this compound with its five ethoxy units is generally more hydrophilic, ethoxylated fatty amines can be effective in W/O systems. google.com
In this case, the hydrophilic polyoxyethylene head group would be anchored in the dispersed water droplets, and the hydrophobic soya alkyl tail would extend into the continuous oil phase. The mechanism of stabilization is again through the formation of a steric barrier by the alkyl chains in the oil phase, which prevents the water droplets from coalescing. The stability of such emulsions is crucial in applications like emulsified fuels. google.com
The table below summarizes the stabilization mechanisms in both types of emulsions.
| Emulsion Type | Orientation of this compound | Primary Stabilization Mechanisms |
| Oil-in-Water (O/W) | Hydrophobic tail in oil, hydrophilic head in water. | Steric hindrance from polyoxyethylene chains. mdpi.com Electrostatic repulsion (if amine is protonated). Reduction of interfacial tension. |
| Water-in-Oil (W/O) | Hydrophilic head in water, hydrophobic tail in oil. | Steric hindrance from soya alkyl chains in the oil phase. google.com Reduction of interfacial tension. |
Role of Interfacial Film Formation in Emulsion Stability
Polyoxyethylene (5) Soya Amine, a non-ionic surfactant, plays a critical role in the formation and stabilization of emulsions through its activity at the oil-water interface. An emulsion is a dispersion of one immiscible liquid in another, and such systems are inherently thermodynamically unstable. The stability of an emulsion is largely dependent on the properties of the thin film formed by the emulsifying agent at the interface between the dispersed droplets and the continuous phase. ijirss.comwiley-vch.de
The amphiphilic nature of this compound, which consists of a hydrophobic soya alkyl tail and a hydrophilic polyoxyethylene (POE) head, drives it to the oil-water interface. shreechem.in The hydrophobic tail orients itself in the oil phase while the hydrophilic POE chains extend into the aqueous phase. This adsorption at the interface lowers the interfacial tension (IFT) between the two liquids, reducing the energy required to create the small droplets characteristic of an emulsion. ijirss.commdpi.com
Once the emulsion is formed, the primary role of the this compound becomes stabilization, which is achieved through the formation of a protective interfacial film around each droplet. ijirss.comrroij.com This film acts as a barrier that hinders or prevents the coalescence of droplets, which is the process where droplets merge to form larger ones, ultimately leading to phase separation. The stabilization is achieved through several mechanisms:
Steric Repulsion: The polyoxyethylene chains extending from the droplet surface into the continuous phase create a hydrated layer. When two droplets approach each other, the overlap of these hydrophilic chains results in a repulsive force due to osmotic effects and volume restriction. This steric hindrance keeps the droplets separated. mdpi.comrsc.org
Mechanical Barrier: The adsorbed layer of surfactant molecules forms a physically robust and viscoelastic film. ijirss.com The stability of this film can resist mechanical shocks and thermal fluctuations that might otherwise lead to film rupture and droplet coalescence.
Electrostatic Repulsion (pH-dependent): The amine group in this compound can be protonated in acidic conditions, imparting a positive charge to the molecule and, consequently, to the surface of the droplets. shreechem.inresearchgate.net This creates electrostatic repulsive forces between like-charged droplets, adding another layer of stabilization against coalescence. ijirss.com
The effectiveness of the interfacial film is influenced by factors such as the degree of ethoxylation and the conditions of the aqueous phase like pH and salinity. shreechem.inresearchgate.net A lower degree of ethoxylation, such as the five ethylene (B1197577) oxide units in this compound, generally confers better solubility in the oil phase. shreechem.in The pH of the system can be adjusted to modify the surface charge and thus tune the emulsifier's properties for optimal stability. researchgate.net
| Degree of Ethoxylation (EO) | Lower EO counts (e.g., 2-5 moles) improve oil solubility, while higher counts increase water solubility. | The balance of solubility (HLB) is crucial. POE (5) provides a balance suitable for many emulsion systems. | shreechem.in |
Mechanisms of Particulate Dispersion and Flocculation Control
In addition to stabilizing liquid-liquid emulsions, Polyoxyethylene (5) Soya Amine is an effective dispersing agent, used to create and stabilize solid-in-liquid dispersions and control flocculation. shreechem.in Flocculation is the process by which fine particles in a dispersion aggregate to form larger clusters, or flocs, which can lead to instability, settling, and loss of product performance. science.gov this compound counteracts this through several key mechanisms that ensure particles remain discrete and evenly distributed throughout the liquid medium.
The fundamental principle behind its function as a dispersant is the adsorption of the surfactant molecule onto the surface of the solid particles. uniqchem.com The stabilization mechanisms are analogous to those in emulsions:
Steric Stabilization: This is the primary mechanism for non-ionic surfactants like this compound. The hydrophobic soya alkyl portion of the molecule adsorbs onto the surface of the particle, acting as an "anchor." The hydrophilic polyoxyethylene chains then extend from the particle surface into the surrounding liquid (continuous phase). rsc.org This creates a polymeric brush layer that acts as a physical, steric barrier. When two particles approach, the compression of these polymer layers is entropically and energetically unfavorable, resulting in a strong repulsive force that prevents aggregation. rsc.orguniqchem.com
Electrostatic Stabilization: In aqueous systems where the pH is below the pKa of the amine group, the surfactant becomes cationic (protonated). shreechem.in Adsorption of these positively charged molecules onto the particle surfaces creates a net positive charge on each particle. This results in electrostatic repulsion between the particles, a mechanism often referred to as charge neutralization and repulsion, which prevents them from coming into close contact and flocculating. uniqchem.comjournalssystem.com The cationic nature of the amine anchor group is particularly effective for dispersing many types of organic pigments and particles. uniqchem.com
By providing these repulsive forces (either steric, electrostatic, or a combination of both), this compound effectively controls flocculation, ensuring the long-term stability of the dispersion. science.gov This is crucial in applications such as paints, inks, and agricultural formulations, where uniform particle distribution is essential for performance. shreechem.in The choice of dispersant and its concentration must be carefully controlled, as insufficient surface coverage can sometimes lead to "bridging flocculation," where a single surfactant molecule attaches to two different particles, pulling them together. However, the structure of this compound is generally geared towards providing a stable steric barrier.
Table 2: Mechanisms of Particulate Dispersion and Flocculation Control by this compound
| Mechanism | Description | Influencing Factors | Consequence | Source(s) |
|---|---|---|---|---|
| Steric Stabilization | The hydrophobic tail adsorbs to the particle surface, while the hydrophilic POE (5) chains extend into the medium, creating a repulsive physical barrier. | Polymer chain length (degree of ethoxylation), solvent quality for the chains, and surface coverage. | Prevents particles from aggregating due to van der Waals forces; primary mechanism for flocculation control. | rsc.orguniqchem.com |
| Electrostatic Repulsion | At acidic pH, the amine group becomes protonated, imparting a positive charge to the particle surface, leading to mutual repulsion between particles. | System pH, ionic strength of the medium. | Prevents flocculation by creating an energy barrier that particles must overcome to aggregate. | shreechem.inuniqchem.comjournalssystem.com |
| Anchoring | The soya alkyl group serves as a strong anchor to the particle surface, ensuring the surfactant remains adsorbed. | Chemical nature of the particle surface and the surfactant's hydrophobic group. | Ensures the stabilizing layers (steric and/or electrostatic) are firmly attached to the particles. | uniqchem.com |
Applications of Polyoxyethylene 5 Soya Amine in Non Biological Systems
Industrial Processes and Formulations
The utility of Polyoxyethylene (5) Soya Amine extends to a wide array of industrial processes, where its surface-active properties are leveraged to enhance product performance and efficiency.
Detergency and Cleaning Agent Applications
Polyoxyethylene (5) Soya Amine is utilized as a surfactant in the formulation of detergents and cleaning agents. Its amphiphilic nature, possessing both a hydrophilic (water-attracting) polyoxyethylene head and a lipophilic (oil-attracting) soya amine tail, allows it to effectively reduce the surface tension of water. This property enhances the wetting and spreading of the cleaning solution, enabling it to penetrate and lift away dirt and grime from surfaces. It is also used as a cleaning agent, dispersant, or emulsifier in various industrial and domestic formulations. atamankimya.com Some ethoxylated amines, a category that includes POE (5) soya amine, are known to function as degreasers and are stable in alkaline environments, making them suitable for use in products like liquid laundry detergents and metal cleaners. harcros.store
Metalworking Fluids and Lubrication Enhancement
In the realm of metalworking, Polyoxyethylene (5) Soya Amine serves as a crucial additive in lubricating base oils to improve their performance. Its presence in metalworking fluids helps to reduce friction between the cutting tool and the workpiece. This lubrication enhancement minimizes wear and tear on the tool, extends its lifespan, and can lead to a better surface finish on the machined part. Furthermore, its emulsifying properties are beneficial in creating stable oil-in-water or water-in-oil emulsions, which are common formulations for metalworking fluids. mutualcdn.com
Role as Antistatic Agents in Polymer and Textile Industries
Static electricity buildup is a significant issue in the polymer and textile industries, leading to handling problems and dust attraction. Polyoxyethylene (5) Soya Amine, due to its chemical structure, can function as an effective antistatic agent. When applied to the surface of polymers or textiles, it forms a microscopic, conductive layer that helps to dissipate static charges. palsgaard.com This is particularly important in textile processing to facilitate mechanical handling and to prevent issues during high-speed operations like spinning and weaving. google.com In the electronics and plastics industries, its antistatic properties are also highly valued.
Corrosion Inhibition Mechanisms in Aqueous and Non-Aqueous Systems
Corrosion is a major concern in many industrial settings. Polyoxyethylene (5) Soya Amine and related ethoxylated amines act as corrosion inhibitors. harcros.storeharcros.store The mechanism of corrosion inhibition involves the adsorption of the amine molecules onto the metal surface. mdpi.comresearchcommons.org The nitrogen atom in the amine group can donate a pair of electrons to the vacant d-orbitals of the metal, forming a coordinate bond. This, along with the hydrophobic alkyl chains, creates a protective film that acts as a barrier, isolating the metal from the corrosive environment. mdpi.comuv.mx This film can hinder both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.net These inhibitors are effective in both aqueous and non-aqueous systems. silverfernchemical.com
Applications in Oilfield Chemistry (e.g., Enhanced Oil Recovery, Drilling Fluids)
The oil and gas industry utilizes Polyoxyethylene (5) Soya Amine in various applications, including drilling fluids. harcros.storegoogle.com In drilling operations, it can be a component of reversible invert emulsion drilling fluids. researchgate.net These fluids can be switched from a water-in-oil emulsion to an oil-in-water emulsion by altering the pH. researchgate.netsciengine.com This property is advantageous for improving well cleanup and enhancing production. researchgate.net The ethoxylated amine acts as an emulsifier, and its ability to change the wettability of surfaces is crucial in these applications. sciengine.com
Agricultural Adjuvant Technology
In agriculture, Polyoxyethylene (5) Soya Amine is employed as an adjuvant in pesticide and herbicide formulations. lookchem.comguidechem.com Adjuvants are substances added to a pesticide to enhance its effectiveness. This compound acts as a surfactant, improving the spreading and wetting of the spray solution on plant leaves. lookchem.com This ensures better coverage and absorption of the active ingredient, leading to improved pest or weed control. lookchem.comwhamine.com Its emulsifying properties also help to keep the active ingredients, which are often oily substances, stably dispersed in the water-based spray solution. atamankimya.comlookchem.com
Interactive Data Table: Applications of this compound
| Application Category | Specific Use | Function |
| Industrial Processes | Detergents and Cleaning Agents | Surfactant, Wetting Agent, Emulsifier, Degreaser atamankimya.comharcros.store |
| Metalworking Fluids | Lubricant Additive, Emulsifier mutualcdn.com | |
| Polymer and Textile Industries | Antistatic Agent google.com | |
| Corrosion Inhibition | Corrosion Inhibitor harcros.storeharcros.storesilverfernchemical.com | |
| Oilfield Chemistry | Emulsifier in Drilling Fluids harcros.storegoogle.comresearchgate.net | |
| Agricultural Technology | Pesticide/Herbicide Formulations | Adjuvant, Surfactant, Wetting Agent, Emulsifier lookchem.comguidechem.com |
Enhancing Physicochemical Properties of Agrochemical Formulations (e.g., wetting, spreading)
In agrochemical formulations, the efficacy of a pesticide is often dependent on its ability to effectively contact and cover the target plant surface. Polyoxyethylene (5) soya amine is utilized as a wetting and spreading agent to improve the performance of these formulations. atamankimya.com Its surfactant properties reduce the surface tension of spray droplets, allowing them to spread more evenly across the waxy cuticle of leaves rather than beading up and rolling off. wur.nl This enhanced wetting and spreading lead to better coverage and retention of the active ingredient on the plant surface. wur.nl
The ethoxylation process, which adds ethylene (B1197577) oxide units to the soya amine, is crucial in determining the surfactant's properties, such as its hydrophilic-lipophilic balance (HLB), which can be tailored for specific applications. ontosight.ai Fatty amine ethoxylates, including this compound, are used as emulsifiers, dispersants, and adjuvants in various agrochemical formulations. atamankimya.comatamanchemicals.com
| Property Enhanced | Mechanism of Action | Benefit in Agrochemicals |
| Wetting | Reduces the surface tension of the spray solution. | Allows droplets to make better contact with the leaf surface. wur.nl |
| Spreading | Lowers the contact angle of the droplet on the leaf. | Increases the area of the leaf covered by the pesticide. |
| Emulsification | Stabilizes the dispersion of oil-based pesticides in water. | Ensures uniform distribution of the active ingredient in the spray tank. ontosight.ai |
| Dispersion | Prevents solid pesticide particles from settling out. | Maintains a consistent concentration of the pesticide during application. atamanchemicals.com |
This table summarizes the key physicochemical properties enhanced by this compound in agrochemical formulations and the resulting benefits.
Influence on Spray Droplet Dynamics and Deposition
The characteristics of spray droplets significantly impact the effectiveness of pesticide application and the extent of off-target drift. The addition of adjuvants like polyoxyethylene (5) soya amine can influence the size and behavior of these droplets. wur.nl While some surfactants can reduce droplet size, others may increase it, which is a critical factor in controlling spray drift. wur.nl Larger droplets are less susceptible to being carried away by wind, but smaller droplets can provide better coverage. usda.gov
The goal is to produce an optimal droplet size, typically between 100 and 300 microns for most herbicide applications, to balance coverage with drift reduction. wur.nl By modifying the physical properties of the spray solution, this compound can play a role in achieving this balance. Furthermore, by improving the retention of droplets on leaf surfaces, it helps to ensure that more of the applied pesticide reaches its intended target. usda.gov The interaction between spray droplets and the plant surface is complex, with factors like droplet size, impact speed, and leaf orientation all playing a role in whether a droplet is retained or bounces off. usda.gov
Material Science and Engineering Applications
The utility of polyoxyethylene (5) soya amine extends beyond agriculture into the realm of material science and engineering, where its surface-active and modifying properties are highly valued.
Polymer Additives and Modifiers
In the field of polymers, this compound can be used as an additive or modifier. mutualcdn.com Its incorporation into polymer formulations can alter surface properties, improve processability, and enhance certain physical characteristics of the final product. For example, its antistatic properties are valuable in the plastics industry to prevent the buildup of static charge on surfaces. As a surfactant, it can also act as a processing aid during the manufacture of various plastic products. mutualcdn.com The aminated nature of the molecule allows it to serve as a chemical intermediate, for instance, as a modifier in polyurethane compositions. google.com
Role in Coating Formulations
In coating formulations, such as paints and lacquers, this compound and similar fatty amine ethoxylates serve multiple functions. google.comgoogle.com They can act as emulsifiers to ensure the stability of the formulation, as dispersants to keep pigments and other solid particles evenly distributed, and as wetting agents to ensure the coating spreads smoothly and adheres well to the substrate. atamanchemicals.comshreechem.in The ability of amines to interact with and cure epoxy resins is a well-established principle in coatings technology, enhancing properties like chemical resistance and durability. hanepoxy.net Aminated compounds can also be used as crosslinking agents for adhesives and coating compositions applied to a variety of surfaces including metal, glass, and ceramics. google.com
| Function in Coatings | Description | Benefit |
| Emulsifier | Stabilizes the mixture of immiscible liquids (e.g., oil and water). atamanchemicals.com | Ensures a homogenous and stable paint formulation. |
| Dispersant | Prevents the settling of pigments and fillers. atamanchemicals.com | Provides uniform color and texture in the final coating. |
| Wetting Agent | Reduces the surface tension of the coating. atamanchemicals.com | Promotes smooth application and strong adhesion to the surface. |
| Modifier/Crosslinker | Can react with other components like epoxy resins. google.comgoogle.com | Improves the hardness, chemical resistance, and durability of the coating. hanepoxy.net |
This interactive table outlines the various roles of this compound in coating formulations.
Applications in Ceramic Processing
The production of advanced ceramic materials often involves the precise control of particle size and distribution. Surfactants play a crucial role in this process. In the synthesis of ceramic nanoparticles, water-in-oil (W/O) nano-emulsions can be used as microreactors. researchgate.net Surfactants like this compound can be employed to stabilize these emulsions, where the hydrolysis and condensation of ceramic precursors occur within the aqueous droplets, leading to the formation of nanoparticles with controlled size and shape. researchgate.net Polyethylene (B3416737) glycols, a component of the this compound structure, are also used in the ceramic industry as versatile, non-toxic solvents and binders. shreechem.in The ability to control particle characteristics at the nanoscale is essential for developing ceramics with specific properties for advanced applications. researchgate.net
Wastewater Treatment and Environmental Remediation Technologies
Polyoxyethylene (5) Soya Amine, as a member of the ethoxylated amine surfactant family, possesses properties that make it a candidate for specific roles in environmental applications. Its amphiphilic nature, with a hydrophobic fatty amine component derived from soybean oil and a hydrophilic polyoxyethylene chain, allows it to interact with both nonpolar substances and aqueous phases. ontosight.aivenus-goa.com This characteristic is central to its application in treating contaminated water and soil.
Use in Flocculation and Coagulation Processes
Coagulation and flocculation are essential processes in wastewater treatment designed to remove suspended solids, colloidal particles, and color from water. chemtreat.comtudelft.nl Coagulation involves destabilizing negatively charged particles by adding chemical agents known as coagulants. tudelft.nl Flocculation then facilitates the agglomeration of these destabilized particles into larger masses, or "flocs," which can be more easily removed through sedimentation or filtration. chemtreat.comfoodcom.pl
The chemical structure of this compound suggests a potential role in these processes. The amine group can acquire a positive charge (cationic nature), especially in acidic to neutral conditions, allowing it to act as a coagulant by neutralizing the negative surface charge of colloids like clays (B1170129) and organic matter present in wastewater. chemtreat.comnoaa.govmade-in-china.com Following this initial destabilization, the long molecular structure of the surfactant, featuring both hydrophobic and hydrophilic segments, can act as a bridging agent to form larger, more stable flocs—a key function of flocculants. foodcom.pl Organic polymers, particularly cationic polyelectrolytes, are widely used for this purpose due to their efficiency. foodcom.plmade-in-china.com While specific research detailing the performance of this compound as a primary coagulant or flocculant is not extensively documented in the reviewed literature, its properties align with those of organic polymers used in solid-liquid separation. made-in-china.com
Table 1: Comparison of Coagulant and Flocculant Types in Water Treatment
| Type | Examples | Primary Mechanism | Typical Applications |
|---|---|---|---|
| Inorganic Coagulants | Aluminum Sulfate, Ferric Chloride tudelft.nl | Charge neutralization and formation of metal hydroxide (B78521) precipitates (sweep-floc). chemtreat.com | Clarification of surface water, removal of suspended solids and some organic matter. tudelft.nlsuezwaterhandbook.com |
| Organic Coagulants (Polymers) | Polyamines, PolyDADMACs chemtreat.commade-in-china.com | Charge neutralization via cationic functional groups (e.g., amine groups). chemtreat.com | Raw water and wastewater clarification, often effective for higher turbidity water. chemtreat.com |
| Flocculants (Polymers) | Polyacrylamides, Polyethylene Oxide foodcom.pl | Particle bridging, forming larger macroaggregates from smaller microaggregates. foodcom.pl | Aiding sedimentation and filtration post-coagulation, sludge thickening. chemtreat.comfoodcom.pl |
Surfactant-Enhanced Remediation of Organic Pollutants in Contaminated Zones
Surfactant-Enhanced Remediation (SER) is an innovative technology for cleaning up sites contaminated with organic pollutants that have low water solubility, such as non-aqueous phase liquids (NAPLs). researchgate.netresearchgate.net These contaminants, including chlorinated solvents and petroleum hydrocarbons, adhere strongly to soil particles and are difficult to remove with traditional pump-and-treat methods. epa.goveeer.org
This compound, as a non-ionic surfactant, can significantly improve the efficiency of remediation through two primary mechanisms: ontosight.ai
Micellar Solubilization: Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. These structures have a hydrophobic core and a hydrophilic exterior. venus-goa.com The hydrophobic core can encapsulate nonpolar organic pollutants, effectively increasing their solubility in water and allowing them to be flushed from the soil and groundwater. researchgate.netresearchgate.netmdpi.com
Interfacial Tension Reduction: The surfactant lowers the interfacial tension between the organic contaminant and water, as well as between the contaminant and soil particles. epa.govmdpi.com This reduction helps to mobilize the trapped pollutant, breaking it into smaller droplets that can be more easily transported through the porous soil matrix to extraction wells. researchgate.net
Non-ionic surfactants are often favored for remediation because they are generally less prone to adsorption onto soil particles compared to their ionic counterparts, making them more available for the remediation process. researchgate.net Studies on similar ethoxylated amines, such as Polyoxyethylene Tallow (B1178427) Amine (POEA), have demonstrated strong adsorption to soils, which can be a factor in their environmental persistence and effectiveness. researchgate.net The application of surfactants has been shown to dramatically increase the removal of contaminants like tetrachloroethylene (B127269) (PCE) compared to flushing with water alone. eeer.org
Table 2: Research Findings on Surfactant-Enhanced Extraction of Tetrachloroethylene (PCE) from Contaminated Sand This table presents findings from a study on various surfactants to illustrate the effectiveness of SER. Specific data for this compound was not available in the reviewed sources.
| Flushing Solution (1% Concentration) | Surfactant Type | Pore Volumes for >99% PCE Removal | Key Observation |
| Sorbitan Monooleate | Non-ionic | 10 | Effective removal with a low number of pore volumes. |
| Oleamide | Non-ionic | 5 | Highly efficient, achieving near-complete removal in very few pore volumes. |
| Water Only | - | >300 (estimated) | Only 10% of the initial mass was removed after 30 pore volumes. |
(Source: Adapted from a study on surfactant-enhanced remediation of NAPLs) eeer.org
This data highlights the significant enhancement in pollutant removal efficiency when surfactants are utilized, reducing the time and resources required for site cleanup. researchgate.neteeer.org
Environmental Science and Sustainability Aspects of Polyoxyethylene 5 Soya Amine
Environmental Fate and Distribution in Various Compartments
The environmental behavior of Polyoxyethylene (5) soya amine is influenced by its physical and chemical properties, which dictate its movement and persistence in different environmental compartments.
Aquatic Degradation Pathways and Kinetics
In aquatic environments, polyoxyethylene (POE) alkylethers, a class of compounds to which POE (5) soya amine belongs, can undergo degradation. While specific kinetic data for this compound is limited, studies on related polyoxyethylene tallow (B1178427) amines (POEA) show that they can dissipate rapidly from the water column. For instance, in aerobic aquatic systems, the half-life (DT50) for POE-T was found to be between 14 and 29 days, with dissipation from the water column itself being much faster, at 0.10-0.12 days, primarily through metabolism and adsorption to sediment. nih.gov The degradation process can be influenced by factors such as the presence of microorganisms and the molecular weight of the compound. researchgate.netresearchgate.net The initial step in the biodegradation of amine ethoxylates can involve the cleavage of the amine-alkyl bond, followed by the degradation of the resulting free alkyl chain. canada.ca
Soil Adsorption, Desorption, and Mobility
The interaction of Polyoxyethylene (5) soya amine with soil is a key factor in determining its environmental mobility and bioavailability. Studies on the closely related polyoxyethylene tallow amine (POEA) demonstrate strong adsorption to soil particles. nih.govnih.gov This strong binding is influenced by soil properties such as pH and organic carbon content. nih.govnih.gov
Research has shown that the Freundlich organic carbon-water (B12546825) partitioning coefficient (KFoc ads) for POE-T ranges from 17,600 to 114,000, indicating very strong adsorption. nih.gov This adsorption generally increases with higher soil organic carbon content. nih.gov The binding of POEA to soil has also been observed to be stronger under low pH conditions. nih.gov Due to this high adsorption, the mobility of these compounds in soil is considered to be low to immobile, reducing the likelihood of leaching into groundwater. nih.govnih.govchemsafetypro.com Desorption is also limited, meaning the compound is not easily released back into the soil solution. nih.gov
Table 1: Soil Mobility Classification based on Koc Values chemsafetypro.com
| Mobility Class | Koc Range |
| Very high | 0 - 50 |
| High | 50 - 150 |
| Medium | 150 - 500 |
| Low | 500 - 2000 |
| Slightly | 2000 - 5000 |
| Immobile | > 5000 |
This interactive table allows for sorting and filtering of data.
Atmospheric Processes and Potential for Long-Range Transport
Substances with low volatility, like many ethoxylated amines, are not expected to be significantly present in the atmosphere. canada.ca Modeling of a related compound, amines, tallow alkyl, ethoxylated, phosphates (ATAEP), suggests a low potential for long-range atmospheric transport. canada.ca The characteristic travel distance (CTD) for ATAEP was estimated to be 469 km, which is below the 700 km threshold for moderate long-range atmospheric transport potential. canada.ca This indicates that such compounds are not likely to be transported far from their points of release through the atmosphere. canada.ca
Distribution in Water, Sediment, and Soil Systems
Due to its properties, Polyoxyethylene (5) soya amine is expected to partition primarily to soil and sediment when released into the environment. canada.ca Its tendency to adsorb strongly to solid phases means that in aquatic systems, it will quickly move from the water column to the sediment. nih.gov In terrestrial environments, the majority of the substance is anticipated to remain in the soil. canada.ca Studies on similar compounds have found their presence in agricultural soils and streambed sediments, indicating that these are significant environmental sinks. nih.govresearchgate.net The distribution is largely governed by the strong adsorption characteristics of the amine ethoxylate group to soil and sediment particles. canada.ca
Biodegradation and Biotransformation Studies
The breakdown of Polyoxyethylene (5) soya amine in the environment is a critical process that determines its persistence.
Aerobic and Anaerobic Degradation Rates and Metabolites
The biodegradation process of ethoxylated amines can be complex. The initial phase may involve the cleavage of the bond between the amine and the alkyl chain. canada.ca The subsequent degradation of the remaining amine ethoxylate structure can be slower, potentially due to its strong adsorption to soil and sediment, which reduces its bioavailability to microorganisms. canada.ca
Under anaerobic conditions, the degradation of related polyethylene (B3416737) glycols (PEGs) has been observed, though sometimes at a slower rate than aerobic degradation. researchgate.nethibiscuspublisher.com The degradation of aromatic amines, a related class of compounds, can proceed through various pathways, including initial dioxygenation, deamination, or hydroxylation, eventually leading to ring cleavage and the release of ammonia (B1221849). nih.gov
Table 2: Summary of Environmental Fate Parameters for a Related Polyoxyethylene Tallow Amine (POE-T) nih.gov
| Environmental Compartment | Parameter | Value |
| Soil (Aerobic) | DT50 | 20 - 166 days |
| Aquatic System (Aerobic) | System DT50 | 14 - 29 days |
| Water Column (Aerobic) | DT50 | 0.10 - 0.12 days |
| Soil | KFoc ads | 17,600 - 114,000 |
This interactive table provides a summary of key environmental fate data.
Role of Microbial Communities in Degradation
The biodegradation of Polyoxyethylene (5) soya amine is a key factor in its environmental persistence. While specific studies on the microbial degradation of this compound are not extensively detailed in the provided search results, the information available for similar compounds suggests that biodegradability is possible under certain conditions. globalsources.com For instance, many similar chemical compounds are known to exhibit biodegradability. globalsources.com The degradation process is influenced by the ability of microbial communities in soil and water to break down the substance. basf.comgreenbook.net The structure of this compound, with its polyoxyethylene chain and amine group derived from soya, presents potential sites for microbial enzymatic action.
Persistence Assessment in Environmental Matrices
The persistence of Polyoxyethylene (5) soya amine in environmental matrices such as soil and water is a significant concern. The product is not intended for direct discharge into drains, surface waters, or groundwater. basf.combasf.com In the event of a spill, it is recommended to absorb the material to prevent environmental contamination. basf.comguidechem.com
Ecological Considerations
The ecological impact of Polyoxyethylene (5) soya amine is a multifaceted issue, with potential effects on various components of aquatic and terrestrial ecosystems.
Products containing Polyoxyethylene (5) soya amine are classified as very toxic to aquatic life, with long-lasting effects. basf.combasf.comhorticentre.co.nz This assessment is typically derived from the properties of the individual components of the formulated product or from similar substances. basf.comhorticentre.co.nzbasf.com The high aquatic toxicity underscores the importance of preventing its release into surface waters.
Formulations containing this compound are noted as being hazardous to soil organisms. horticentre.co.nz The introduction of this chemical into the soil can potentially disrupt the delicate balance of soil ecosystems. While detailed research on its specific effects on soil microbial communities and their activities is not provided, the general hazardous nature to soil organisms suggests that it could inhibit microbial processes essential for soil health and nutrient cycling.
The potential for Polyoxyethylene (5) soya amine to bioaccumulate in environmental food chains is a critical aspect of its environmental risk assessment. The available information does not classify the substance as bioaccumulative based on the PBT and vPvB criteria. horticentre.co.nz This suggests a lower likelihood of the compound concentrating in organisms and moving up the food chain. However, specific bioaccumulation studies on this compound were not found in the search results.
Influence on Soil Ecosystems and Microbial Activity
Emissions and Environmental Release Profiles from Industrial Uses
Emissions and environmental releases of Polyoxyethylene (5) soya amine can occur during its production, formulation, and use in various industrial applications. globalsources.comechemi.com It is used as a dispersant and wetting agent in agricultural chemicals and as an emulsifier in other industrial processes. globalsources.com
To mitigate environmental release, specific handling and storage procedures are recommended. These include ensuring thorough ventilation of storage and work areas and avoiding discharge into drains, surface waters, or the subsoil/soil. basf.combasf.comhorticentre.co.nzbasf.com In case of spills, the material should be contained and absorbed. basf.comguidechem.com The primary route of environmental release from industrial uses appears to be accidental spills and improper disposal rather than continuous emissions from controlled processes.
The following table provides a summary of the environmental data for products containing Polyoxyethylene (5) soya amine.
| Environmental Aspect | Finding | Citation |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | basf.combasf.comhorticentre.co.nz |
| Soil Organism Hazard | Hazardous to soil organisms. | horticentre.co.nz |
| Persistence and Bioaccumulation | Not considered PBT or vPvB. | horticentre.co.nz |
| Environmental Release | Prevent discharge into drains, surface waters, and soil. | basf.combasf.combasf.com |
Regulatory Frameworks and Environmental Assessment Methodologies (non-safety specific)canada.ca
The environmental regulation of chemical substances like Polyoxyethylene (5) Soya Amine, which is used as an agricultural adjuvant, is a complex process governed by various national and international frameworks. techsciresearch.com These regulations are designed to ensure the safety of agricultural inputs and protect the environment. techsciresearch.com The approval of new surfactant products often involves rigorous testing and assessment of their environmental impact and toxicity. techsciresearch.com
In many jurisdictions, adjuvants like this compound are not regulated as stringently as active pesticide ingredients. canslerconsulting.comfrontiersin.org In the United States, for example, adjuvants are not required to be registered by the Environmental Protection Agency (EPA), although a tolerance or exemption is needed if they are used on food or feed crops. canslerconsulting.com However, there is a growing trend towards more comprehensive regulation of all components in pesticide formulations due to concerns about their potential environmental effects. techsciresearch.comglobalgrowthinsights.combiorxiv.org
A notable example of a comprehensive environmental assessment is the screening assessment of the Poly(alkoxylates/ethers) Group, which includes "Amines, soya alkyl, ethoxylated" (the chemical category for this compound), conducted by the Canadian government. canada.cacanada.cacanada.ca This assessment considered the substance's sources, uses, environmental fate, and potential for ecological harm. canada.ca
Regulatory Status and Frameworks
The regulatory landscape for agricultural surfactants is multifaceted, with different requirements depending on the region. globalgrowthinsights.comtotalconnection.com In Europe, stringent environmental regulations encourage the use of eco-friendly and bio-based surfactants. globalgrowthinsights.com The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation and the CLP (Classification, Labelling and Packaging) Regulation are key legislative tools that govern the marketing and use of chemical substances. europa.eu
In the United States, the Environmental Protection Agency (EPA) and the Department of Agriculture (USDA) establish the regulatory frameworks for agricultural inputs. techsciresearch.com While adjuvants may not require registration, their environmental impact is a consideration. techsciresearch.comcanslerconsulting.com
Canada has a robust system for assessing the risks of chemical substances. canada.cacanada.ca The Canadian Environmental Protection Act, 1999 (CEPA 1999) provides the authority for the government to conduct screening assessments of substances to determine if they pose a risk to the environment or human health. canada.ca The assessment of "Amines, soya alkyl, ethoxylated" falls under this program. canada.cacanada.ca
Below is a table summarizing the regulatory status of "Amines, soya alkyl, ethoxylated" in Canada based on the screening assessment.
| Import Quantity (2014) | Combined import quantity for the six ANEOs was between 1 million and 10 million kg. | canada.ca |
Environmental Assessment Methodologies
The environmental assessment of a substance like this compound typically involves evaluating its environmental fate and ecological effects. canada.canepc.gov.au This process often follows a tiered approach. nepc.gov.au
Environmental Fate Analysis:
The assessment of environmental fate examines how the chemical behaves in the environment, including its distribution, persistence, and potential for bioaccumulation. canada.ca For "Amines, soya alkyl, ethoxylated," the Canadian screening assessment concluded that these substances are unlikely to cause environmental harm based on current use patterns. canada.ca
Key considerations in the environmental fate assessment include:
Environmental Distribution: This evaluates how the substance partitions between different environmental compartments like water, soil, and air. canada.ca
Environmental Persistence: This assesses how long the substance remains in the environment. canada.ca
Bioaccumulation Potential: This determines if the substance is likely to build up in the tissues of living organisms. canada.ca
Ecological Effects Assessment:
This part of the assessment evaluates the potential for the substance to cause harm to aquatic and terrestrial organisms. canada.canepc.gov.au Studies on related compounds, like polyoxyethylene tallow amine (POEA), have shown toxicity to aquatic organisms, which underscores the importance of this assessment for ethoxylated amines. uoguelph.caresearchgate.netatamanchemicals.com
The following table outlines the general approach to environmental risk assessment for agricultural chemicals.
General Environmental Risk Assessment Methodology for Agricultural Chemicals
| Assessment Component | Description | Key Parameters | Reference |
|---|---|---|---|
| Problem Formulation | Defines the scope and objectives of the assessment. | Identification of the chemical, its use patterns, and potential environmental concerns. | nepc.gov.au |
| Exposure Assessment | Determines the concentration of the chemical that organisms may be exposed to in the environment. | Environmental release rates, environmental fate (degradation, partitioning), and transport pathways. | canada.canepc.gov.au |
| Effects Assessment (Ecotoxicity) | Evaluates the potential for the chemical to cause adverse effects in environmental organisms. | Acute and chronic toxicity to representative aquatic and terrestrial species. | biorxiv.orgcanada.canepc.gov.au |
| Risk Characterization | Integrates the exposure and effects assessments to estimate the likelihood of adverse effects occurring. | Comparison of predicted environmental concentrations with no-effect concentrations. | canada.canepc.gov.au |
Analytical Methodologies for Polyoxyethylene 5 Soya Amine Characterization
Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of POE (5) soya amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing ethoxylated fatty amines. researcher.lifenih.gov Proton NMR (¹H NMR) can be used to determine the degree of ethoxylation by comparing the integration of signals from the ethylene (B1197577) oxide (EO) protons with those from the fatty amine alkyl chain. researcher.life Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon skeleton, including the different carbon environments within the polyoxyethylene chains and the fatty amine moiety. google.com For instance, resonances attributed to the ethylene oxide units typically appear around 70-73 ppm for the main chain and 61-62 ppm for the terminal groups. google.com Quantitative ¹³C NMR, sometimes with the aid of a relaxation agent like Cr(AcAc)₃, can be employed to determine the average number of EO units. google.com
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the this compound molecule. acs.orgresearchgate.net Key characteristic bands include those for the C-O-C ether linkages of the polyoxyethylene chains, the N-H bonds of the amine group, and the C-H bonds of the alkyl chain. nih.govresearchgate.net The presence of a broad O-H stretching band can indicate the terminal hydroxyl groups of the ethoxylate chains. nih.gov
Mass Spectrometry (MS): Mass spectrometry is a critical technique for determining the molecular weight and the distribution of oligomers in this compound, which is a complex mixture of homologs with varying alkyl chain lengths and degrees of ethoxylation. nih.govresearchgate.net Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are particularly well-suited for analyzing these non-volatile, high molecular weight surfactants. researcher.life ESI-MS often shows the distribution of protonated molecules [M+H]⁺, allowing for the identification of individual oligomers. researchgate.net For higher ethoxylated homologs, doubly charged ions like [M+H+NH₄]²⁺ may also be observed. frontiersin.org Tandem mass spectrometry (MS/MS) can provide further structural information but can be challenging for quantitative analysis of POE amine homologs due to poor fragmentation and low sensitivity of product ions. nih.govresearchgate.net
Chromatographic Methods (e.g., GC, HPLC) for Purity and Composition Analysis
Chromatographic techniques are essential for separating the complex mixture of components in commercial this compound and for determining its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic method for the analysis of ethoxylated amines. nih.govresearchgate.net Both normal-phase and reversed-phase HPLC can be employed. researcher.life
Normal-Phase HPLC separates the oligomers based on the polarity of the hydrophilic polyoxyethylene chain, providing detailed information on the ethoxylate distribution. researcher.life
Reversed-Phase HPLC , often using a C18 column, separates components primarily by the length of the hydrophobic alkyl chain. frontiersin.orgnih.gov However, co-elution of ethoxylated homologs can be a challenge with this method. frontiersin.orgnih.gov
Hydrophilic Interaction Chromatography (HILIC) has emerged as a powerful technique for separating polar compounds like ethoxylated amines, offering better resolution of the ethoxylate distribution compared to reversed-phase LC. frontiersin.orgnih.gov
Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective method for both the separation and identification of the various homologs present in this compound. nih.govfrontiersin.orgnih.gov
Gas Chromatography (GC): Gas chromatography can be used to determine the degree of peaking in the molecular weight distribution of ethoxylated alkylamines. google.comgoogle.com However, due to the low volatility of this compound, derivatization may be necessary. For instance, after methylation, GC/MS can be used for quantitation. govinfo.gov
Surface Chemistry Techniques (e.g., Tensiometry, Light Scattering) for Interfacial Behavior Studies
As a surfactant, the interfacial properties of this compound are of primary importance.
Tensiometry: This technique is used to measure the surface tension of solutions containing this compound. By measuring surface tension as a function of concentration, the critical micelle concentration (CMC) can be determined. The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles. The surface tension at the CMC (γcmc) is also a key parameter indicating the effectiveness of the surfactant in reducing surface tension. x-mol.netaeeisp.com
Light Scattering: Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size and size distribution of micelles formed by this compound in solution. researchgate.netunt.edumuser-my.com DLS measures the Brownian motion of the micelles and relates it to their hydrodynamic radius. unt.edu Static Light Scattering (SLS) can also be used to determine the micellar aggregation number and to study micellar structure. researchgate.net The formation and properties of these micelles are influenced by factors such as pH, concentration, and ionic strength. muser-my.com
Quantitative Determination in Complex Matrices
The quantification of this compound in complex matrices such as environmental samples or commercial formulations is often challenging due to the complexity of the surfactant mixture and the presence of interfering substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for the sensitive and selective quantification of POE amine homologs in complex samples. nih.gov A robust LC-MS/MS method allows for the rapid analysis of multiple POE amine homologs. nih.gov Sample preparation is a critical step and often involves techniques like solid-phase extraction (SPE) or a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) method to extract and clean up the sample before analysis. frontiersin.orgnih.gov The use of matrix-matched calibration standards is often necessary to ensure quantitative accuracy and precision. researchgate.netfrontiersin.orgnih.gov
Table of Analytical Findings for this compound and Related Ethoxylated Amines
| Analytical Technique | Parameter Determined | Typical Findings/Observations | Reference |
|---|---|---|---|
| ¹H NMR | Degree of Ethoxylation, Structural Confirmation | Comparison of integrated signals from EO protons and alkyl chain protons. | researcher.liferesearchgate.net |
| ¹³C NMR | Carbon Skeleton, EO Chain Length | Resonances for EO chain carbons around 70-73 ppm and terminal groups at 61-62 ppm. | google.com |
| IR Spectroscopy | Functional Groups | Characteristic bands for C-O-C, N-H, and C-H bonds. | acs.orgresearchgate.net |
| ESI-MS | Molecular Weight Distribution, Oligomer Identification | Distribution of [M+H]⁺ and [M+H+NH₄]²⁺ ions revealing homologous series. | researcher.lifefrontiersin.org |
| MALDI-TOF MS | Molecular Weight and Degree of Ethoxylation | Provides accurate molecular weight determination, results agree well with HPLC. | researcher.life |
| HPLC (Normal Phase) | Ethoxylate Distribution | Separation based on the number of ethylene oxide units. | researcher.life |
| HPLC (Reversed Phase) | Alkyl Chain Distribution | Separation based on hydrophobicity of the alkyl chain; potential for co-elution of ethoxymers. | frontiersin.orgnih.gov |
| HILIC | Separation of Polar Homologs | Efficient separation of ethoxylated amines based on hydrophilicity. | frontiersin.orgnih.gov |
| Tensiometry | Critical Micelle Concentration (CMC), Surface Tension | Determines the concentration at which micelles form and the effectiveness in reducing surface tension. | x-mol.netaeeisp.com |
| Dynamic Light Scattering (DLS) | Micelle Size and Distribution | Measures the hydrodynamic radius of micelles in solution. | researchgate.netmuser-my.com |
| LC-MS/MS | Quantitative Analysis in Complex Matrices | Highly sensitive and selective for determining concentrations of individual homologs. LLOQs can be in the ng/mL range. | nih.gov |
Future Research Directions and Emerging Trends
Development of Novel Synthesis Routes for Enhanced Sustainability
The conventional synthesis of ethoxylated amines often involves catalysts and conditions that present environmental and safety challenges. Future research is anticipated to focus on greener and more sustainable synthetic pathways. A primary goal is the reduction of byproducts, such as 1,4-dioxane, which is a potential concern in traditional ethoxylation processes.
Key research areas include:
Alternative Catalysis: Investigation into solid acid catalysts, zeolites, and enzyme-based catalysts could offer higher selectivity and milder reaction conditions, thereby minimizing unwanted side reactions and energy consumption.
Process Intensification: The development of continuous flow reactors and microreactor technology for the ethoxylation process can lead to better process control, enhanced safety, and higher yields, contributing to a more sustainable manufacturing footprint.
A comparative table of potential synthesis routes is presented below:
| Synthesis Route | Catalyst Type | Potential Advantages | Research Challenges |
| Conventional Ethoxylation | Alkaline (e.g., KOH) | Established technology, high conversion | Byproduct formation (1,4-dioxane), harsh conditions |
| Solid Acid Catalysis | Zeolites, Montmorillonite Clay | Reusability, reduced waste, higher selectivity | Catalyst deactivation, lower reaction rates |
| Enzymatic Catalysis | Lipases, Transferases | High specificity, mild conditions, biodegradable | Enzyme stability, cost, scalability |
| Continuous Flow Synthesis | Homogeneous or Heterogeneous | Enhanced safety, precise control, scalability | Reactor design, catalyst integration |
Advanced Understanding of Interfacial Interactions and Self-Assembly at Complex Interfaces
The efficacy of POE (5) soya amine as a surfactant is intrinsically linked to its behavior at interfaces. A more profound understanding of its adsorption, aggregation, and interaction with other molecules at various interfaces is essential for optimizing its performance in complex formulations.
Future research will likely employ advanced analytical techniques to probe these phenomena:
Neutron and X-ray Scattering: Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) can provide detailed information on the size, shape, and structure of micelles and other aggregates formed by this compound in solution.
Surface-Specific Spectroscopy: Techniques such as sum-frequency generation (SFG) spectroscopy can offer insights into the molecular orientation and conformation of the surfactant at air-water and oil-water interfaces.
Atomic Force Microscopy (AFM): High-resolution imaging with AFM can visualize the adsorption of this compound on solid surfaces, which is critical for applications like corrosion inhibition and mineral flotation.
Exploration of Synergistic Effects with Other Surfactants and Polymers in Formulations
In many practical applications, surfactants are used in combination with other surface-active agents or polymers to achieve desired performance characteristics. Investigating the synergistic or antagonistic interactions between this compound and other formulation components is a promising research avenue.
Key areas of exploration include:
Mixed Micelle Formation: Studying the thermodynamics and kinetics of mixed micelle formation with anionic surfactants (e.g., sodium lauryl ether sulfate) or other nonionic surfactants can lead to formulations with enhanced stability and detergency.
Surfactant-Polymer Interactions: The association of this compound with polymers, such as hydrophobically modified alkali-soluble emulsions (HASE) or cellulosic thickeners, can significantly impact the rheological properties of a formulation. Understanding these interactions is key to designing products with tailored flow behavior.
Emulsion and Foam Stability: Research into how the addition of this compound to complex mixtures influences the stability of emulsions and foams can lead to improved product performance in industries ranging from food to personal care.
Predictive Modeling of Environmental Fate and Behavior
As environmental regulations become more stringent, the ability to predict the environmental fate and ecotoxicity of surfactants is increasingly important. The development of robust predictive models for this compound can facilitate proactive risk assessment and the design of more environmentally benign products.
Future research in this area will focus on:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models that correlate the molecular structure of this compound and its potential homologues with key environmental endpoints, such as biodegradability and aquatic toxicity.
Multimedia Environmental Fate Models: Employing fugacity-based models to predict the partitioning and distribution of the surfactant in various environmental compartments, including water, soil, and air.
Biodegradation Pathway Analysis: Utilizing advanced analytical techniques and microbial studies to elucidate the specific biodegradation pathways of this compound, identifying potential persistent metabolites.
A hypothetical data table illustrating the output of a predictive model is shown below:
| Environmental Compartment | Predicted Half-Life (Days) | Primary Degradation Products |
| Aerobic Water | 15-25 | Polyethylene (B3416737) glycol, Soya fatty acid |
| Anaerobic Sediment | 60-90 | Shorter-chain ethoxylates, Methane |
| Soil | 20-40 | Carboxylated derivatives, CO2 |
Novel Applications in Sustainable Technologies and Processes
The unique properties of this compound make it a candidate for a range of emerging and sustainable technologies. Research into these novel applications could open up new markets and contribute to solving pressing environmental and technological challenges.
Potential innovative applications include:
Green Corrosion Inhibitors: Leveraging the ability of the amine group to adsorb onto metal surfaces to develop environmentally friendly corrosion inhibitors for industrial water systems and oil pipelines.
Nanoparticle Synthesis and Stabilization: Utilizing this compound as a stabilizing agent in the synthesis of metallic and metal oxide nanoparticles for applications in catalysis, electronics, and medicine.
Enhanced Oil Recovery (EOR): Investigating its use in surfactant flooding techniques to improve the recovery of crude oil from mature reservoirs, potentially in combination with other green EOR agents.
Agrochemical Formulations: Developing advanced, targeted delivery systems for pesticides and herbicides, improving their efficacy while reducing their environmental impact.
Q & A
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use probit or logit regression models to calculate EC50/LC50 values. Assess hormetic effects with biphasic dose-response curves. Apply Bayesian hierarchical models to account for variability across biological replicates. Report confidence intervals and effect sizes per TRACE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
